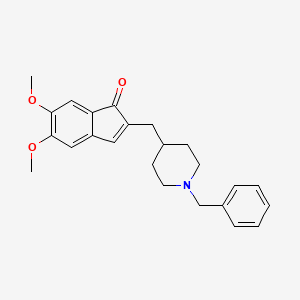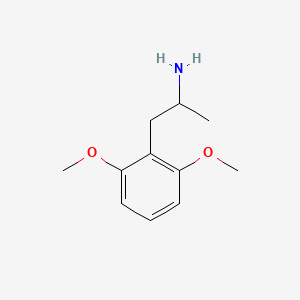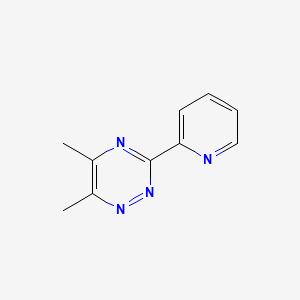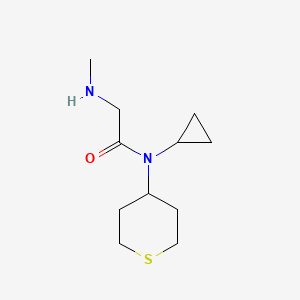
(3R,5R)-Atorvastatin Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-Atorvastatin Amide is a chiral compound derived from atorvastatin, a well-known statin used to lower cholesterol levels in the blood
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Atorvastatin Amide typically involves the asymmetric reduction of α-keto amides. One common method employs chiral metal complexes or biocatalysts such as aldo–keto reductases to achieve high enantioselectivity. For instance, the reduction of diaryl α-keto amide like 2-oxo-N, 2-diphenyl-acetamide (ONDPA) can be catalyzed by engineered variants of aldo–keto reductase from Bacillus subtilis, achieving enantiomeric excess values up to 99.9% .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using optimized biocatalysts or chemical catalysts. The process conditions are carefully controlled to ensure high yield and purity, often involving steps such as solvent extraction, crystallization, and chromatography for purification.
化学反応の分析
Types of Reactions
(3R,5R)-Atorvastatin Amide undergoes various chemical reactions, including:
Reduction: Asymmetric reduction to produce chiral α-hydroxy amides.
Oxidation: Potential oxidation to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Reduction: Chiral metal complexes or biocatalysts like aldo–keto reductases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include chiral α-hydroxy amides, ketones, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3R,5R)-Atorvastatin Amide has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its cholesterol-lowering properties and potential use in cardiovascular disease treatment.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of (3R,5R)-Atorvastatin Amide involves its interaction with specific molecular targets, such as enzymes involved in cholesterol biosynthesis. It may inhibit the activity of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) from the bloodstream .
類似化合物との比較
Similar Compounds
(3R,5R)-Atorvastatin: The parent compound, widely used as a statin.
(3S,5S)-Atorvastatin Amide: An enantiomer with different stereochemistry.
Other Statins: Such as simvastatin, lovastatin, and rosuvastatin.
Uniqueness
(3R,5R)-Atorvastatin Amide is unique due to its specific stereochemistry, which can influence its binding affinity to biological targets and its pharmacokinetic properties. This makes it a valuable compound for studying the effects of chirality on drug activity and for developing more effective cholesterol-lowering therapies .
特性
分子式 |
C33H36FN3O4 |
|---|---|
分子量 |
557.7 g/mol |
IUPAC名 |
1-[(3R,5R)-7-amino-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H36FN3O4/c1-21(2)31-30(33(41)36-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)37(31)18-17-26(38)19-27(39)20-28(35)40/h3-16,21,26-27,38-39H,17-20H2,1-2H3,(H2,35,40)(H,36,41)/t26-,27-/m1/s1 |
InChIキー |
JDBBEWMLTOSJAI-KAYWLYCHSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)



![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)

![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)
